molecular formula C10H15N3O2 B13181136 Methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate

Methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate

Cat. No.: B13181136
M. Wt: 209.24 g/mol
InChI Key: UNHWGRNJFQXYJJ-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core. This structure comprises a fused imidazole and pyridine ring system, with a methyl ester group at position 4 of the pyridine ring and an ethyl substituent on the adjacent carbon. The compound’s molecular formula is C₁₁H₁₅N₃O₂, with a molecular weight of 229.26 g/mol (estimated). The methyl ester group enhances solubility compared to free carboxylic acids, while the ethyl substituent may influence steric interactions in biological targets .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 4-ethyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-3-10(9(14)15-2)8-7(4-5-13-10)11-6-12-8/h6,13H,3-5H2,1-2H3,(H,11,12)

InChI Key

UNHWGRNJFQXYJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(CCN1)NC=N2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with ethyl acetoacetate under acidic conditions, followed by esterification to introduce the methyl ester group . The reaction conditions often include refluxing in solvents like ethanol or methanol, with catalysts such as p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the imidazole ring, leading to different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridines, which can exhibit different pharmacological activities .

Scientific Research Applications

Methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. It can act as a GABA_A receptor agonist, modulating neurotransmission in the central nervous system. Additionally, it may inhibit enzymes involved in purine metabolism, affecting cellular pathways critical for cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Notable Properties
Methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate (Target) C₁₁H₁₅N₃O₂ 229.26 Not provided 4-ethyl, 4-methyl ester Moderate lipophilicity; ester group enhances solubility
Ethyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate C₁₂H₁₇N₃O₂ 243.28 2091693-38-6 4-methyl, 4-ethyl ester Higher lipophilicity due to ethyl ester; potential for prolonged metabolic stability
4-(4-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine C₁₂H₁₂FN₃ 217.25 7271-09-2 4-(4-fluorophenyl) Enhanced π-π stacking potential; fluorophenyl improves binding affinity
4-(2,5-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine C₁₄H₁₆N₃O₂ 266.30 EN300-302868 4-(2,5-dimethoxyphenyl) Methoxy groups increase solubility and electron density for receptor interactions
4-(5-Bromo-2-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine C₁₂H₁₁BrFN₃ 296.14 1189749-35-6 4-(5-bromo-2-fluorophenyl) Halogen substituents enhance steric bulk and metabolic stability
rac-(4R,6R)-4-Phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid C₁₃H₁₅N₃O₂ 245.28 Not provided 4-phenyl, 6-carboxylic acid Carboxylic acid group allows for salt formation; stereochemistry impacts activity

Key Structural and Functional Insights:

Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., target compound) offer better membrane permeability than carboxylic acids (e.g., rac-(4R,6R)-4-phenyl...), which may form salts for improved bioavailability .

Substituent Effects: Fluorophenyl (CAS 7271-09-2): Introduces electronegativity, enhancing interactions with aromatic residues in enzyme active sites . Dimethoxyphenyl (EN300-302868): Electron-donating methoxy groups improve solubility and modulate electronic properties for target engagement .

Lipophilicity Trends : Ethyl esters (e.g., 2091693-38-6) are more lipophilic than methyl esters, impacting tissue distribution and metabolic clearance .

Notes

Synthesis and Characterization : The synthesis of imidazo[4,5-c]pyridines often involves cyclization reactions, as seen in , where Na₂S₂O₄ mediates nitro group reduction during imidazole ring formation . Structural elucidation typically employs X-ray crystallography (e.g., SHELX programs) or NMR .

Purity and Availability : Many analogs (e.g., 4-(4-fluorophenyl)-...) are commercially available at ≥95% purity, critical for reproducible biological testing .

Biological Activity

Methyl 4-ethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O2C_{10}H_{12}N_{2}O_2 with a molecular weight of approximately 192.22 g/mol. The compound features a fused imidazole and pyridine ring system, which is crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC10H12N2O2C_{10}H_{12}N_{2}O_2
Molecular Weight192.22 g/mol
IUPAC NameThis compound

Antitubercular Activity

Recent studies have indicated that this compound exhibits significant antitubercular activity. It has been shown to inhibit the growth of Mycobacterium tuberculosis with an IC50 value in the low micromolar range. This activity is attributed to the compound's ability to interfere with bacterial metabolic pathways.

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of various enzymes involved in critical biological pathways:

  • Aurora Kinases : It selectively inhibits Aurora-A kinase with an IC50 value of approximately 0.070 μM in Hela cells. This selectivity suggests its potential as an anticancer agent by disrupting cell cycle regulation.
  • VEGFR : Inhibition studies revealed that it can inhibit VEGFR1 with significant potency (IC50 = 0.162 μM), indicating its potential in anti-angiogenic therapies.

The mechanism through which this compound exerts its biological effects involves binding to specific active sites on target enzymes and receptors. The unique electronic properties resulting from its fused ring structure facilitate these interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Studies : In vitro assays demonstrated that the compound inhibits proliferation in various cancer cell lines (e.g., HCT116 human colon carcinoma cells), showcasing a GI50 value of 2.30 μM.
  • Antimicrobial Activity : The compound was tested against various bacterial strains and showed promising results against Gram-positive bacteria.
  • Pharmacokinetic Profiling : In vivo studies indicated favorable pharmacokinetic properties with high stability in liver microsomes and significant bioavailability.

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